molecular formula C15H14FNO3 B5773741 N-(3-fluorophenyl)-2,3-dimethoxybenzamide

N-(3-fluorophenyl)-2,3-dimethoxybenzamide

Cat. No.: B5773741
M. Wt: 275.27 g/mol
InChI Key: OHYKARSFLSTNSO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2,3-dimethoxybenzamide typically involves the reaction of 3-fluoroaniline with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: Formation of N-(3-fluorophenyl)-2,3-dimethoxyaniline.

    Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-2,3-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel organic materials with specific electronic properties.

    Industry: It is used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methoxy groups influence its electronic properties and solubility. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)benzamide: Lacks the methoxy groups, resulting in different electronic properties and reactivity.

    N-(3-chlorophenyl)-2,3-dimethoxybenzamide: Contains a chlorine atom instead of fluorine, which affects its chemical behavior and biological activity.

    N-(3-fluorophenyl)-4-methoxybenzamide: Has a single methoxy group, leading to different steric and electronic effects.

Uniqueness

N-(3-fluorophenyl)-2,3-dimethoxybenzamide is unique due to the combination of the fluorophenyl group and two methoxy groups, which confer specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-fluorophenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-8-4-7-12(14(13)20-2)15(18)17-11-6-3-5-10(16)9-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYKARSFLSTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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